4-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline
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Overview
Description
4-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a quinoline core substituted with a 1,2,4-oxadiazole ring and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a quinoline derivative and a 1,2,4-oxadiazole precursor in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve refluxing in solvents like ethanol or acetonitrile, with catalysts such as glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for scaling up the production while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline or oxadiazole rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce partially or fully reduced quinoline derivatives .
Scientific Research Applications
4-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 4-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent. Additionally, the compound may interact with enzymes and receptors, modulating their activity and affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- **4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone .
- **4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide .
Uniqueness
4-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline is unique due to its combination of a quinoline core with a 1,2,4-oxadiazole ring and a dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H17N3O3 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H17N3O3/c1-12-8-17(16-6-4-5-7-18(16)21-12)19-22-20(26-23-19)13-9-14(24-2)11-15(10-13)25-3/h4-11H,1-3H3 |
InChI Key |
YBBFLYJPZJNGGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
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